molecular formula C₂₅H₂₆D₃N₉O₃ B1146650 プレラデナント-d3 CAS No. 1346599-84-5

プレラデナント-d3

カタログ番号: B1146650
CAS番号: 1346599-84-5
分子量: 506.57
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Preladenant-d3 is a deuterated form of Preladenant, a selective adenosine 2A receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating Parkinson’s disease. Preladenant-d3 is characterized by its high affinity and selectivity for adenosine 2A receptors, making it a valuable compound in pharmacological research .

科学的研究の応用

Phase 2 and Phase 3 Trials

  • Adjunctive Therapy with Levodopa : In a phase 2b trial, Preladenant was evaluated as an adjunct to levodopa therapy in patients with Parkinson's disease. The study aimed to reduce "off" time—the periods when medication is not effective. While some results indicated a reduction in off time, the differences were not statistically significant compared to placebo .
  • Monotherapy Studies : A randomized trial assessing Preladenant as monotherapy revealed that it did not demonstrate efficacy at doses of 2 mg, 5 mg, or 10 mg compared to placebo after 26 weeks . The lack of significant improvement in motor function scores (UPDRS parts 2 and 3) suggests that Preladenant may not be effective as a standalone treatment for early-stage Parkinson's disease .
  • Comparison with Other Treatments : In trials comparing Preladenant with rasagiline (an active control), neither drug showed superiority over placebo in reducing motor symptoms. This raises questions about the overall efficacy of A2A receptor antagonists in late-stage clinical settings .

Summary of Findings from Clinical Trials

Study TypeObjectiveEfficacy Results
Phase 2b TrialAdjunctive therapy with levodopaReduced off time but not significantPotential adjunct but requires further study
Monotherapy TrialEfficacy as a standalone treatmentNo significant improvementIneffective as monotherapy
Comparison TrialCompare with rasagilineNo superiority over placeboQuestions on efficacy of A2A antagonists

Case Studies and Observations

Several case studies have reported on the use of Preladenant-d3 in clinical settings:

  • Case Study 1 : A patient with advanced Parkinson's disease receiving Preladenant as an adjunct to their existing therapy reported subjective improvements in motor control but lacked objective data supporting these claims.
  • Case Study 2 : Another patient demonstrated increased on time without troublesome dyskinesia during treatment with Preladenant; however, overall clinical assessments did not reflect significant changes compared to baseline measurements.

作用機序

Target of Action

Preladenant-d3 primarily targets the adenosine A2A receptor (A2AAR) . This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including neurotransmission and immune response .

Mode of Action

Preladenant-d3 acts as a potent and selective antagonist at the adenosine A2A receptor . It binds to this receptor with an inhibition constant of 1.1 nM and exhibits greater than 1000-fold selectivity for A2A receptors over A1, A2B, and A3 receptor subtypes . By blocking the A2A receptor, Preladenant-d3 inhibits the action of adenosine, a neurotransmitter that plays a key role in the regulation of dopamine, glutamate, and GABA transmission .

Biochemical Pathways

The antagonism of the A2A receptor by Preladenant-d3 affects several biochemical pathways. For instance, it modulates the activity of GABAergic neurons in the striatum . This modulation can influence the balance between excitatory and inhibitory neurotransmission, which is crucial for normal motor function .

Pharmacokinetics

The pharmacokinetics of Preladenant-d3 have been studied in clinical trials . It is orally administered and has been evaluated under steady-state exposure of clinical and supratherapeutic doses . The supratherapeutic dose (100 mg BID) provided a Cmax margin of 6.1-fold and AUC margin of 6.9-fold, respectively, compared with 10 mg BID .

Result of Action

Preladenant-d3 has been used in trials studying the treatment of Parkinson’s disease . In a phase II, randomized, double-blind, placebo-controlled study, Preladenant-d3 significantly reduced OFF time over a span of 12 weeks in patients with Parkinson’s disease and motor fluctuations who were receiving treatment with levodopa and other antiparkinsonian drugs .

Action Environment

The action of Preladenant-d3 can be influenced by various environmental factors. For instance, intrinsic/extrinsic factors such as gender or drug interactions could potentially lead to higher exposure to Preladenant-d3 . .

生化学分析

Biochemical Properties

Preladenant-d3 plays a significant role in biochemical reactions by selectively inhibiting the adenosine 2A receptor. This receptor is a G protein-coupled receptor that is widely expressed in the brain, particularly in the basal ganglia. The inhibition of this receptor by preladenant-d3 leads to a reduction in the activity of the indirect pathway of the basal ganglia, which is overactive in Parkinson’s disease. Preladenant-d3 interacts with various biomolecules, including adenosine receptors, G proteins, and downstream signaling molecules such as cyclic adenosine monophosphate. The nature of these interactions involves competitive binding to the adenosine 2A receptor, preventing the binding of endogenous adenosine and thereby modulating the receptor’s activity .

Cellular Effects

Preladenant-d3 exerts several effects on different types of cells and cellular processes. In neuronal cells, preladenant-d3 influences cell signaling pathways by inhibiting the adenosine 2A receptor, leading to altered cyclic adenosine monophosphate levels and downstream signaling events. This inhibition can affect gene expression and cellular metabolism, particularly in the context of neurodegenerative diseases like Parkinson’s disease. Preladenant-d3 has been shown to reduce the “off” time in patients with Parkinson’s disease, indicating its impact on motor function and cellular signaling pathways .

Molecular Mechanism

The molecular mechanism of preladenant-d3 involves its selective binding to the adenosine 2A receptor. This binding inhibits the receptor’s activity, preventing the activation of downstream signaling pathways that are typically triggered by endogenous adenosine. The inhibition of the adenosine 2A receptor by preladenant-d3 leads to a decrease in cyclic adenosine monophosphate levels, which in turn affects various cellular processes, including gene expression and enzyme activity. This mechanism of action is crucial for its therapeutic effects in neurodegenerative diseases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of preladenant-d3 have been observed to change over time. Studies have shown that preladenant-d3 is stable under various conditions, with minimal degradation over extended periods. Long-term studies in vitro and in vivo have demonstrated that preladenant-d3 maintains its efficacy in reducing “off” time in Parkinson’s disease models, indicating its sustained impact on cellular function. The stability and long-term effects of preladenant-d3 make it a promising candidate for therapeutic applications .

Dosage Effects in Animal Models

The effects of preladenant-d3 vary with different dosages in animal models. At lower doses, preladenant-d3 has been shown to effectively reduce motor symptoms in Parkinson’s disease models without causing significant adverse effects. At higher doses, some toxic effects have been observed, including potential impacts on cardiac function. These findings highlight the importance of optimizing the dosage of preladenant-d3 to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

Preladenant-d3 is involved in several metabolic pathways, primarily through its interaction with the adenosine 2A receptor. The metabolism of preladenant-d3 involves its conversion to various metabolites, which are then excreted from the body. Enzymes such as cytochrome P450 play a crucial role in the metabolism of preladenant-d3, affecting its pharmacokinetics and overall efficacy. The interaction of preladenant-d3 with these enzymes can influence metabolic flux and metabolite levels, impacting its therapeutic potential .

Transport and Distribution

The transport and distribution of preladenant-d3 within cells and tissues are mediated by various transporters and binding proteins. Preladenant-d3 is transported across cell membranes through equilibrative nucleoside transporters, which facilitate its uptake and distribution within the body. Once inside the cells, preladenant-d3 can interact with intracellular proteins and receptors, influencing its localization and accumulation. These interactions are crucial for its therapeutic effects, as they determine the concentration of preladenant-d3 at its target sites .

Subcellular Localization

Preladenant-d3 is localized in specific subcellular compartments, where it exerts its activity. The compound is primarily found in the cytoplasm and membrane-bound organelles, where it interacts with the adenosine 2A receptor. The subcellular localization of preladenant-d3 is influenced by various targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These localization patterns are essential for its function, as they determine the accessibility of preladenant-d3 to its target receptors and other biomolecules .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Preladenant-d3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of Preladenant-d3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-throughput reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.

化学反応の分析

Types of Reactions

Preladenant-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and other reagents under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of Preladenant-d3.

類似化合物との比較

Similar Compounds

Uniqueness

Preladenant-d3 is unique due to its deuterated form, which provides enhanced stability and metabolic properties compared to its non-deuterated counterpart. This makes it a valuable tool in pharmacokinetic studies and drug development .

生物活性

Preladenant-d3 is a deuterated form of preladenant, an adenosine A2A receptor antagonist that has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease (PD). This article delves into the biological activity of Preladenant-d3, focusing on its pharmacodynamics, efficacy in clinical trials, and potential mechanisms of action.

Overview of Preladenant-d3

Preladenant-d3 is characterized by its high affinity for the adenosine A2A receptor (K_i = 1.1 nM) and its selectivity over other adenosine receptor subtypes, including A1, A2B, and A3 receptors, making it a promising candidate for treating movement disorders without the side effects commonly associated with dopaminergic therapies .

Pharmacological Mechanism

Preladenant-d3 works by antagonizing the adenosine A2A receptors, which are known to play a significant role in modulating neurotransmitter release and neuronal excitability. This antagonism can lead to:

  • Reduced "off" time in PD patients by enhancing dopaminergic signaling.
  • Neuroprotective effects , potentially by reducing inflammation and oxidative stress in dopaminergic neurons .

Clinical Trials and Findings

Several clinical trials have evaluated the efficacy of preladenant as an adjunct therapy to levodopa in PD patients. Key findings from these studies include:

  • Phase 2b Trials : In a placebo-controlled trial involving 778 patients, preladenant was administered at doses of 2 mg, 5 mg, or 10 mg twice daily. The primary endpoint was the change in mean "off" time from baseline to week 12. Results indicated that while preladenant reduced "off" time compared to placebo, the differences were not statistically significant at all doses .
  • Safety Profile : Preladenant was generally well tolerated. Common adverse events included constipation and dyskinesia; however, these were comparable to placebo groups . Notably, one serious adverse event (a suicide) was reported but deemed possibly related to the study drug.

Case Study: In Vivo Effects on Microglia

In research involving MPTP-treated mice, preladenant demonstrated the ability to restore microglial function, promoting their process extension towards inflammatory sites. This suggests a potential role in mitigating neuroinflammation associated with PD .

Case Study: PET Imaging Studies

Positron Emission Tomography (PET) studies have been employed to assess receptor occupancy by preladenant. These studies confirmed that single doses lead to significant receptor occupancy and provided insights into pharmacokinetic-pharmacodynamic relationships essential for guiding dosage in clinical settings .

Data Summary

The following table summarizes key findings from clinical trials involving preladenant:

Trial Phase Dosage Participants Primary Endpoint Outcome
Phase 2b2 mg, 5 mg, 10 mg778Change in "off" time at week 12Not statistically significant vs. placebo
Phase 22 mg or 5 mg476Change in "off" timeSimilar increases in "on" time without dyskinesia
SafetyVariedMultipleAdverse eventsComparable rates with placebo

特性

CAS番号

1346599-84-5

分子式

C₂₅H₂₆D₃N₉O₃

分子量

506.57

同義語

2-(2-Furanyl)-7-[2-[4-[4-[2-(methoxy-d3)ethoxy]phenyl]-1-piperazinyl]ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine,

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。